molecular formula C17H20N2O4 B2694199 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide CAS No. 898431-33-9

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide

Cat. No. B2694199
CAS RN: 898431-33-9
M. Wt: 316.357
InChI Key: KPGOXHRALQVJKZ-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide, also known as MEOPA, is a chemical compound that has been widely used in scientific research for its unique properties. MEOPA is a member of the family of isoquinolines, which are organic compounds that have a wide range of biological activities.

Scientific Research Applications

Therapeutic Applications in Viral Infections

  • A related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects, specifically in treating Japanese encephalitis. This suggests potential for similar compounds in antiviral therapy (Ghosh et al., 2008).

Advancements in Synthetic Chemistry

  • The synthesis of 1,4-dihydro-4-oxoquinoline derivatives based on a related process indicates the potential for creating new compounds with diverse applications. The method showed that a methoxy group could serve as the leaving group in cyclizations, expanding the scope of synthetic possibilities (Píša & Rádl, 2016).

Potential in Cancer Therapeutics

  • Indenoisoquinoline topoisomerase I inhibitors, closely related to the compound , have been studied for their cytotoxicity in cancer cell cultures. Modifications to the lactam side chain, which is a part of the structure of the compound , were found to influence the biological activity of these inhibitors (Nagarajan et al., 2006).

Antituberculosis Activity

  • Derivatives of similar compounds have been synthesized and evaluated for their anti-tuberculosis activity, indicating potential applications in treating bacterial infections (Bai et al., 2011).

Applications in Material Science

  • The study of structural aspects of isoquinoline derivatives has implications in materials science, particularly in understanding the properties of salts and inclusion compounds of these molecules (Karmakar et al., 2007).

properties

IUPAC Name

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-8-18-16(20)12-23-15-6-4-5-14-13(15)7-9-19(17(14)21)10-11-22-2/h3-7,9H,1,8,10-12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGOXHRALQVJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide

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